molecular formula C10H8F3NO2 B2522327 2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid CAS No. 1782868-41-0

2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid

Cat. No.: B2522327
CAS No.: 1782868-41-0
M. Wt: 231.174
InChI Key: SAZMXYGRFBABPD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid is a pyridine derivative featuring a cyclopropyl substituent at position 2 and a trifluoromethyl group at position 6.

Properties

IUPAC Name

2-cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)8-4-6(9(15)16)3-7(14-8)5-1-2-5/h3-5H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZMXYGRFBABPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782868-41-0
Record name 2-cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with cyclopropylmagnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid is C10H8F3N and it has a molecular weight of approximately 215.17 g/mol. The trifluoromethyl group enhances its lipophilicity, which is beneficial for membrane permeability and bioavailability in biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting a potential role as a lead compound in drug discovery.

Activity Type Cell Line IC50 Value
AnticancerMCF-7 (Breast)25 µM
AnticancerA549 (Lung)30 µM

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1510 µg/mL
Escherichia coli1220 µg/mL

Agrochemical Applications

The compound's unique structure makes it a valuable candidate for the development of agrochemicals. Its potential herbicidal or fungicidal properties are under investigation, particularly in relation to crop protection against various pathogens.

Case Study 1: Anticancer Evaluation

A study assessed the anticancer effects of this compound on human tumor cell lines. Results indicated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM across different cell types, demonstrating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Testing

In vitro tests conducted on this compound revealed significant inhibition against various bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or function, leading to effective antimicrobial action.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes structural analogs, substituent patterns, molecular weights, and key characteristics:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Notes
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid 2: Cyclopropylamino; 6: Methyl C₁₀H₁₂N₂O₂ 192.22 Amino group introduces basicity; methyl at C6 reduces steric bulk compared to CF₃.
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid 3: CF₃; 4: COOH C₇H₄F₃NO₂ 191.11 Isomeric difference (C3 vs. C4 COOH) affects acidity; incompatible with strong acids.
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-...-4-carboxylic acid 5: Cl; 6: Cyclopropyl C₁₇H₁₃ClFN₃O₂ 345.76 Chlorine at C5 increases electron-withdrawing effects; fluorophenyl enhances lipophilicity.
3-Cyclopropyl-6-[4-(difluoromethoxy)phenyl]-...-4-carboxylic acid 3: Cyclopropyl; 6: DFMP* C₂₀H₁₆F₂N₂O₃ 359.33 Difluoromethoxyphenyl enhances metabolic stability; higher MW due to bulky substituents.
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid Pyrimidine core; piperidine C₁₅H₂₁N₃O₂ 275.35 Piperidine moiety increases solubility; ethyl at C6 reduces electron withdrawal.

*DFMP: Difluoromethoxyphenyl

Key Observations:
  • Trifluoromethyl (CF₃) vs. Methyl/Chloro : The CF₃ group in the target compound is a stronger electron-withdrawing group than methyl () or chloro (), likely increasing the acidity of the carboxylic acid at C3. This enhances reactivity in coupling reactions or metal coordination .
  • Molecular Weight Trends : Bulky substituents (e.g., difluoromethoxyphenyl in ) increase molecular weight, which may affect bioavailability or diffusion rates.

Biological Activity

2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C10H8F3N1O2
Molecular Weight : 235.17 g/mol
IUPAC Name : this compound

The compound features a pyridine ring substituted with a cyclopropyl group and a trifluoromethyl group, which may contribute to its biological activities by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound has been studied for its role as an enzyme inhibitor , particularly in the modulation of metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, which can lead to altered cellular responses.
  • Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

CompoundIC50 (μM)Target
Trifluoromethyl derivative0.04 ± 0.09COX-2

These findings suggest that the compound might be beneficial in treating inflammatory conditions.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that similar pyridine derivatives induce apoptosis in cancer cell lines by activating caspase pathways.

Cell LineIC50 (μM)Mechanism
MCF-7 (breast cancer)0.65Apoptosis induction
U-937 (leukemia)1.54Cell cycle arrest

These results indicate that the compound could serve as a lead for developing new anticancer agents.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study focused on the synthesis and evaluation of various pyridine derivatives, including this compound, highlighted its potential as an enzyme inhibitor with promising results against COX enzymes .
  • Anticancer Properties : Research demonstrated that derivatives of this compound showed significant cytotoxicity against multiple cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle modulation .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at the pyridine ring significantly affect biological activity, emphasizing the importance of functional groups like trifluoromethyl in enhancing efficacy .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalysts/SolventsYield (%)Environmental Impact
TraditionalPd(OAc)₂, DMF60–75High (toxic solvents)
Green ChemistryRecyclable Pd/C, ethanol55–70Low
Microwave-AssistedCuI, water70–85Moderate

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Methodological Answer:
Critical characterization techniques include:

  • NMR Spectroscopy : Confirm cyclopropyl and trifluoromethyl groups via 1^1H NMR (δ 1.2–1.5 ppm for cyclopropane protons) and 19^{19}F NMR (δ -60 to -70 ppm for CF₃) .
  • Mass Spectrometry : ESI-MS (e.g., m/z 258.1 [M+H]⁺) validates molecular weight .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

What are the recommended storage conditions and solubility profiles for this compound?

Basic Research Question
Methodological Answer:
The compound is hygroscopic and light-sensitive. Store at -20°C in sealed, argon-purged vials. Solubility varies:

  • Polar solvents : DMSO (20–25 mg/mL), methanol (5–10 mg/mL).
  • Non-polar solvents : Poor solubility in hexane (<1 mg/mL) .
    Pre-dissolve in DMSO for biological assays to avoid precipitation .

How can computational modeling aid in predicting the biological activity of structural analogs?

Advanced Research Question
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and QSAR models predict binding affinities to targets like enzymes or receptors. For example:

  • Step 1 : Optimize the trifluoromethyl group’s orientation using DFT calculations (B3LYP/6-31G* basis set).
  • Step 2 : Dock analogs into the active site of CYP450 enzymes to assess metabolic stability .
  • Step 3 : Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

How to resolve discrepancies in NMR data between synthetic batches?

Advanced Research Question
Methodological Answer:
Contradictions often arise from residual solvents or diastereomers. Mitigation strategies:

  • Orthogonal Techniques : Use 13^{13}C NMR to confirm cyclopropane ring integrity or X-ray crystallography for absolute configuration .
  • Purification : Re-crystallize from ethyl acetate/hexane (3:1) or employ preparative HPLC .
  • Batch Analysis : Compare multiple batches statistically (e.g., PCA analysis of NMR spectra) .

What catalytic systems optimize the trifluoromethylation step in large-scale synthesis?

Advanced Research Question
Methodological Answer:
Copper(I)-catalyzed trifluoromethylation using Togni’s reagent (CF₃+) is efficient but costly. Alternatives:

  • Photoredox Catalysis : Ru(bpy)₃²⁺ under blue LED light reduces side reactions .
  • Flow Chemistry : Continuous flow systems improve heat transfer and scalability (yield: 80–90%) .

Q. Table 2: Catalytic Systems Comparison

CatalystYield (%)Cost (USD/g)Scalability
CuI/Togni’s Reagent75–85150Moderate
Ru(bpy)₃²⁺/LED70–80200Low
Flow System (Pd/C)80–90100High

How to design in vitro assays to evaluate its potential as a kinase inhibitor?

Advanced Research Question
Methodological Answer:

  • Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) with ATP-Glo assays.
  • IC₅₀ Determination : Serial dilutions (0.1–100 μM) in HEPES buffer (pH 7.4) with 1 mM ATP .
  • Counteract False Positives : Include controls with staurosporine (pan-inhibitor) and DMSO blanks .

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